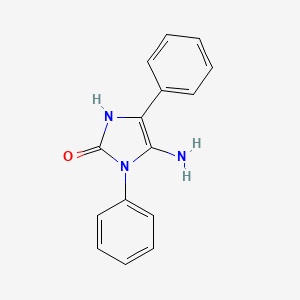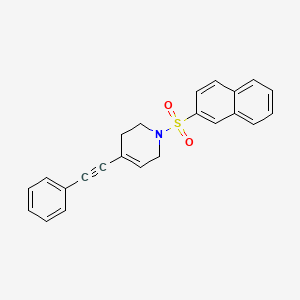
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is a complex organic compound characterized by its unique structure, which includes a naphthalene sulfonyl group and a phenylethynyl group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine typically involves multiple steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated precursor in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Naphthalene Sulfonyl Group: This can be done through a sulfonylation reaction, where a naphthalene sulfonyl chloride reacts with the dihydropyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cardiovascular and neurological diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and naphthalene sulfonyl groups can enhance binding affinity and specificity, while the dihydropyridine ring can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol: This compound shares a similar structure but has a piperidine ring instead of a dihydropyridine ring.
4-(2-phenylethynyl)-1-naphthalen-2-ylsulfonylpyridine: This compound has a pyridine ring instead of a dihydropyridine ring.
Uniqueness
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine is unique due to its combination of a dihydropyridine ring with both a naphthalene sulfonyl group and a phenylethynyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C23H19NO2S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C23H19NO2S/c25-27(26,23-13-12-21-8-4-5-9-22(21)18-23)24-16-14-20(15-17-24)11-10-19-6-2-1-3-7-19/h1-9,12-14,18H,15-17H2 |
Clave InChI |
HHCVZRHWENDONF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C#CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
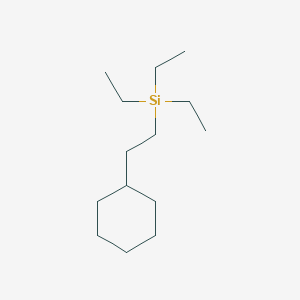
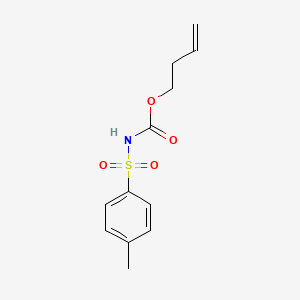
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
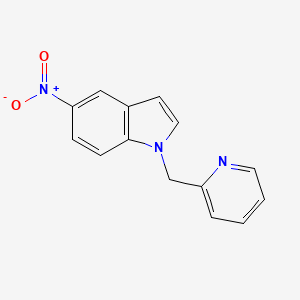
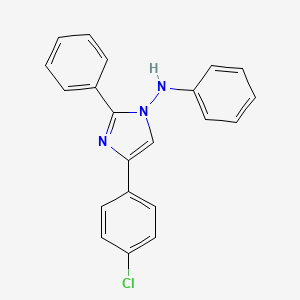
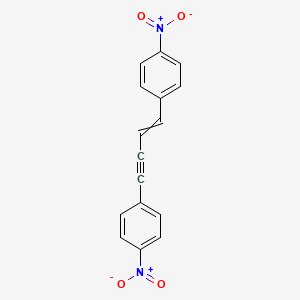
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
